DilC12(3) (iodide)

Catalog No.
S3358006
CAS No.
75664-01-6
M.F
C47H73ClN2O4
M. Wt
765.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DilC12(3) (iodide)

CAS Number

75664-01-6

Product Name

DilC12(3) (iodide)

IUPAC Name

(2E)-1-dodecyl-2-[(E)-3-(1-dodecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate

Molecular Formula

C47H73ClN2O4

Molecular Weight

765.5 g/mol

InChI

InChI=1S/C47H73N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-29-38-48-42-34-27-25-32-40(42)46(3,4)44(48)36-31-37-45-47(5,6)41-33-26-28-35-43(41)49(45)39-30-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h25-28,31-37H,7-24,29-30,38-39H2,1-6H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

MPVFAUXPXHGRPQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Synonyms

1,1'-didodecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate, carbocyanine dye DiIC12(3), DiIC(12)

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Isomeric SMILES

CCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O

Membrane Labeling:

  • DilC12(3) readily incorporates into the hydrophobic environment of cell membranes, making it a valuable tool for visualizing cell morphology and membrane integrity.
  • Due to its weak fluorescence in water but strong emission upon incorporation into membranes, DilC12(3) offers high signal-to-noise ratio, facilitating clear visualization of cellular structures.

Multicolor Cell Labeling:

  • DilC12(3) emits green fluorescence, complementing other commonly used membrane dyes like DiI (orange) and DiD (red). This allows for multicolor labeling of different cell populations within a single experiment, enabling researchers to distinguish and track multiple cell types simultaneously.

Flow Cytometry:

  • DilC12(3) can be employed in flow cytometry to analyze and sort cell populations based on their membrane staining intensity. This technique allows for the quantification of cellular events like endocytosis, exocytosis, and membrane potential changes.

In Vitro and In Vivo Imaging:

  • DilC12(3) is applicable in both in vitro and in vivo settings for cell and tissue imaging. Its compatibility with live cells enables researchers to study dynamic cellular processes in real-time.

Other Applications:

  • DilC12(3) finds use in various other research areas, including tracing neuronal connections, assessing mitochondrial function, and studying phagocytosis by immune cells.

DilC12(3) (iodide) is a synthetic lipophilic dye, classified as a carbocyanine derivative. Its chemical formula is C₄₇H₇₃ClN₂O₄, and it is known for its ability to permeate cellular membranes and stain lipid bilayers. This compound is particularly useful in biological research for visualizing cellular structures due to its intense fluorescence and photostability. DilC12(3) (iodide) is often employed in studies involving neuronal tracing and membrane dynamics, making it a valuable tool in cell biology and neuroscience.

  • There is no information available regarding the mechanism of action of DilC12(3) (iodide).
  • Without knowledge of its function or biological activity, discussing its mechanism within a system is not possible.
  • There is no current information available on the safety hazards associated with DilC12(3) (iodide).
  • Due to the lack of data, it is important to exercise caution when handling any unknown compound and follow general laboratory safety protocols.
Typical of lipophilic dyes. It can interact with membrane lipids, leading to changes in membrane fluidity and integrity. The dye's aggregation behavior is influenced by the lipid environment, which can be monitored using fluorescence microscopy. When incorporated into cell membranes, it can alter the physical properties of the lipid bilayer, affecting processes such as membrane fusion and permeability.

DilC12(3) (iodide) can be synthesized through several methods typically involving the condensation of appropriate precursors that contain carbocyanine moieties. The synthesis generally includes:

  • Formation of the core structure: This involves creating a stable indocarbocyanine backbone.
  • Introduction of alkyl chains: Long-chain alkyl groups are added to enhance lipophilicity.
  • Iodination: The final step often involves iodination to yield the iodide salt form of the dye.

The detailed synthesis procedures may vary depending on specific experimental requirements or desired properties.

DilC12(3) (iodide) has a broad range of applications in biological research:

  • Neuronal Tracing: It is extensively used for labeling neuronal projections, allowing visualization of axons and dendrites.
  • Membrane Studies: The compound serves as a probe for studying membrane dynamics and fluidity.
  • Cellular Imaging: Its fluorescent properties make it suitable for imaging cellular structures in various types of cells.

Additionally, it is utilized in dual-color experiments when combined with other fluorescent dyes to study complex biological interactions.

Research has demonstrated that DilC12(3) (iodide) interacts significantly with cellular membranes, influencing their fluidity and integrity. For example, studies have shown that treatment with certain compounds can induce aggregation of DilC12(3), reflecting changes in membrane structure and dynamics . These interactions are crucial for understanding how external factors affect cellular behavior and membrane functionality.

DilC12(3) (iodide) shares similarities with several other fluorescent dyes, particularly within the carbocyanine family. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
DiIC₃₃H₅₃ClN₂O₄Widely used for cell membrane labeling; less hydrophobic than DilC12(3).
DiOC₃₃H₅₃ClN₂O₄Similar applications but has different fluorescence properties; often used in dual-labeling studies.
DiDC₄₇H₇₃ClN₂O₄Excitable with longer wavelengths; useful for deep tissue imaging.
DilC18(5)C₅₁H₈₁ClN₂O₄Longer alkyl chains provide different membrane interaction profiles.

Uniqueness of DilC12(3)

DilC12(3) (iodide) stands out due to its specific balance between hydrophobicity and fluorescence intensity, making it particularly effective for neuronal tracing and detailed studies of membrane dynamics. Its ability to aggregate under certain conditions also provides unique insights into cellular responses to environmental changes .

Alkyl Chain Length Dictates Phase Preference

DiIC12(3) iodide’s incorporation into membrane domains depends critically on its dodecyl (C12) hydrocarbon chains. Comparative studies with DiIC18(3) (18-carbon chains) demonstrate that shorter alkyl chains favor partitioning into Ld phases enriched in unsaturated lipids like dioleoylphosphatidylcholine (DOPC) [4]. In ternary lipid systems containing sphingomyelin (SPM), cholesterol, and DOPC, DiIC12(3) iodide exhibits:

System ComponentPartitioning Coefficient (Ld/Lo)Lifetime in Ld (ns)Lifetime in Lo (ns)
SPM/DOPC/Chol (27/50/23)4.7 ± 0.31.26 ± 0.021.43 ± 0.05
DSPC/DOPC/Chol (27/50/23)3.1 ± 0.21.21 ± 0.031.38 ± 0.04

Data adapted from giant unilamellar vesicle studies [4] shows reduced Lo phase incorporation in SPM systems compared to distearoylphosphatidylcholine (DSPC) matrices. This arises from SPM’s shorter saturated acyl chains creating less ordered Lo phases that accommodate DiIC12(3) iodide’s intermediate chain length [4].

Cholesterol-Dependent Localization Dynamics

Cholesterol content modulates DiIC12(3) iodide’s membrane positioning through steric interactions with its indole rings. At 23 mol% cholesterol:

  • Fluorescence lifetime decreases 12% in Ld phases (1.26 → 1.11 ns)
  • Lateral diffusion coefficient increases 28% (8.23 × 10⁻⁸ → 1.05 × 10⁻⁷ cm²/s) [3]
    This reflects cholesterol-induced membrane condensation that restricts the dye’s trans-cis photoisomerization while enhancing mobility in disordered domains [3].

Transmembrane Protein Interaction Monitoring Approaches

Fluorescence Correlation Spectroscopy (FCS) of Protein-Membrane Coupling

DiIC12(3) iodide’s diffusion characteristics serve as reporters for transmembrane protein activity. In endothelial cells under basal conditions:

ParameterDiIC12(3) ValueDiIC18(3) Value
Diffusion Coefficient (D)8.23 ± 0.66 × 10⁻⁸ cm²/s5.38 ± 0.81 × 10⁻⁸ cm²/s
Anomalous Diffusion (α)0.89 ± 0.030.76 ± 0.02

Shear stress (10 dyn/cm²) induces protein-mediated changes:

  • DiIC12(3) iodide’s D increases 22% within 15 seconds (p < 0.05) [3]
  • No significant α parameter shift, indicating persistent lipid-protein interactions [3]

Lifetime Imaging of Protein-Induced Phase Remodeling

Time-resolved fluorescence microscopy reveals how transmembrane sensors alter local lipid order. Upon integrin activation:

  • DiIC12(3) iodide lifetime decreases 9% in focal adhesions (1.26 → 1

Decalcification Method Optimization for DilC12(3) Preservation

EDTA decalcification represents the preferred method for maintaining fluorescent dye integrity during bony tissue processing when working with DilC12(3) (iodide). Unlike acid-based decalcification agents, EDTA operates through chelation mechanisms that preserve tissue architecture and fluorescent properties [6] [7]. The compound 14.4% neutral EDTA demonstrates superior preservation of tissue integrity compared to acid decalcification methods, which can denature proteins and disrupt membrane-bound fluorescent tracers [6].

The optimal EDTA decalcification protocol for DilC12(3)-labeled specimens requires careful consideration of processing parameters. Neutral EDTA maintains a pH of approximately 7.4, which preserves the lipophilic environment necessary for maintaining carbocyanine dye stability [8]. The decalcification process should be conducted at room temperature to prevent thermal degradation of the fluorescent signal, although some protocols recommend operation at 30°C to accelerate the process while maintaining tissue morphology [8].

Processing Duration and Fluorescence Retention

The extended decalcification time required for EDTA, typically several weeks compared to hours for acid decalcification, actually benefits DilC12(3) retention [6]. This prolonged gentle process allows for gradual calcium removal without the harsh chemical environment that would compromise membrane-bound fluorescent tracers. Research demonstrates that EDTA preserves enzyme activity and cellular antigenicity better than acid methods, suggesting superior maintenance of the lipid bilayer environment essential for carbocyanine dye stability [7].

Decalcification AgentProcessing TimeTissue Integrity ScoreFluorescence Preservation
14.4% Neutral EDTA [6]2-4 weeksSuperiorExcellent
5% Nitric Acid [6]24-48 hoursModeratePoor
10% Formic Acid [6]2-7 daysPoorVery Poor
Anna Morse Solution [6]1-2 weeksGoodModerate

Temperature and pH Considerations

The maintenance of physiological pH during EDTA decalcification proves critical for DilC12(3) stability. Carbocyanine dyes demonstrate pH-sensitive fluorescence properties, with acidic conditions potentially causing spectral shifts or signal degradation [9]. The neutral pH of EDTA solutions (pH 7.0-7.4) provides an optimal environment for preserving both the fluorescent properties and membrane association of DilC12(3) [8].

Temperature control during decalcification affects both processing speed and fluorescence preservation. While room temperature processing ensures optimal fluorescence retention, controlled warming to 30°C can reduce processing time without significant signal loss [8]. Higher temperatures should be avoided as they may disrupt the lipid-dye interactions essential for signal maintenance.

Cryosectioning Optimization for Minimal Dye Redistribution

Temperature Control and Sectioning Parameters

Cryosectioning of DilC12(3)-labeled tissues requires precise temperature management to minimize dye redistribution while maintaining section quality. The optimal chamber temperature ranges from -20°C to -22°C, with specimen temperature maintained at -23°C [10]. These conditions provide sufficient tissue rigidity for clean sectioning while preventing excessive freezing that could disrupt membrane integrity and cause dye migration.

Section thickness significantly impacts dye redistribution during cryosectioning. Thicker sections (15-20 micrometers) demonstrate better retention of original fluorescence patterns compared to ultra-thin sections (5-10 micrometers) [11]. The increased tissue mass in thicker sections provides more stable lipid environments that resist mechanical disruption during the sectioning process [12].

Fixation Protocols for Fluorescence Preservation

Pre-cryosectioning fixation protocols must balance tissue preservation with fluorescence retention. Light fixation using 1.5% paraformaldehyde proves optimal for maintaining both structural integrity and DilC12(3) fluorescence [13]. This concentration provides sufficient crosslinking to stabilize tissues during freezing and sectioning while avoiding the over-fixation that restricts dye mobility and reduces fluorescence intensity.

The fixation duration should be limited to 15-30 minutes at room temperature to prevent excessive crosslinking that could trap the dye in non-physiological locations [13]. Extended fixation periods or higher concentrations (4% paraformaldehyde) severely compromise dye diffusion and result in artifacts that obscure true membrane labeling patterns [13].

Sectioning Speed and Blade Considerations

Sectioning speed optimization proves crucial for minimizing mechanical stress that could redistribute DilC12(3) within tissue sections. Slow, controlled sectioning at speeds not exceeding 2-3 micrometers per second reduces shearing forces that might displace membrane-bound dye [14]. Sharp, clean blades minimize tissue compression and tearing that could create artifacts in fluorescence distribution.

The sectioning environment should maintain consistent temperature and humidity to prevent ice crystal formation that could mechanically disrupt labeled membranes [14]. Controlled airflow within the cryostat chamber helps maintain stable conditions while preventing condensation that might affect section quality.

ParameterOptimal RangeImpact on Dye Retention
Chamber Temperature [10]-20°C to -22°CMaintains membrane integrity
Specimen Temperature [10]-23°CPrevents excessive freezing
Section Thickness [11]15-20 μmReduces mechanical disruption
Sectioning Speed2-3 μm/secondMinimizes shearing forces

Vibratome Sectioning for Three-Dimensional Reconstruction

Sectioning Protocol Development

Vibratome sectioning provides an excellent method for preparing thick sections suitable for three-dimensional reconstruction while preserving DilC12(3) fluorescence patterns. The technique allows sectioning of fresh or lightly fixed tissue without the freezing artifacts associated with cryosectioning [15] [16]. Optimal blade angles range from 15 to 25 degrees, with lower angles providing cleaner cuts that minimize tissue distortion and dye redistribution [17].

Section thickness for three-dimensional reconstruction applications typically ranges from 100 to 200 micrometers, providing sufficient tissue depth for volumetric analysis while maintaining adequate penetration for confocal microscopy [18]. The sectioning buffer should maintain physiological ionic strength and pH to preserve membrane integrity and fluorescence properties throughout the procedure [16].

Buffer Composition and Environmental Control

The choice of sectioning buffer significantly impacts DilC12(3) retention during vibratome processing. Phosphate-buffered saline or artificial cerebrospinal fluid maintains appropriate ionic conditions while preventing osmotic stress that could disrupt labeled membranes [16] [17]. The addition of glucose (10-20 millimolar) helps maintain cellular energy status and membrane stability during extended sectioning procedures.

Temperature control during vibratome sectioning proves critical for preserving fluorescence. The sectioning chamber should be maintained at 4°C using chilled buffer and ice baths to slow metabolic processes and reduce dye diffusion [16]. Cold conditions also help maintain tissue firmness, resulting in cleaner sections with less mechanical distortion.

Three-Dimensional Reconstruction Considerations

Vibratome sections prepared for three-dimensional reconstruction require careful handling to preserve spatial relationships essential for accurate volumetric analysis. Serial sections should be collected in order and stored in cold buffer to prevent tissue damage and fluorescence degradation [18]. The use of soft brushes for section manipulation prevents mechanical stress that could alter dye distribution patterns [16].

Registration of serial sections for three-dimensional reconstruction requires consistent orientation and minimal tissue distortion. Proper vibratome setup with secure specimen mounting and appropriate blade positioning ensures reproducible section geometry essential for accurate reconstruction [17]. The resulting sections can be imaged using confocal microscopy to generate high-resolution three-dimensional data sets that accurately represent the original fluorescence distribution [18].

Sectioning ParameterOptimal SettingReconstruction Benefit
Blade Angle [17]15-25 degreesMinimal tissue distortion
Section Thickness [18]100-200 μmAdequate imaging depth
Buffer Temperature [16]4°CPreserves fluorescence
Vibration Frequency60-80 HzClean sectioning

Imaging Protocol Integration

The integration of vibratome sectioning with advanced imaging protocols enhances the utility of DilC12(3) for three-dimensional applications. Sections can be processed for confocal microscopy immediately after sectioning or stored short-term in cold buffer [18]. The compatibility of vibratome sections with both single and multi-photon microscopy expands the range of possible analytical approaches [19].

Hydrogen Bond Acceptor Count

5

Exact Mass

764.5258865 g/mol

Monoisotopic Mass

764.5258865 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-19-2023

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